molecular formula C22H24ClN3O5S B2445836 N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]-2-METHYLBENZAMIDE CAS No. 1025033-26-4

N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]-2-METHYLBENZAMIDE

Cat. No.: B2445836
CAS No.: 1025033-26-4
M. Wt: 477.96
InChI Key: DHNRFNOZMCIQRT-UHFFFAOYSA-N
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Description

N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(2-methylphenyl)carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a piperazine ring, a chlorophenyl group, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(2-methylphenyl)carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the acetyl and chlorophenyl groups, and the final coupling with the carboxamide group. Common reagents used in these reactions include acetic anhydride, chlorosulfonic acid, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(2-methylphenyl)carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(2-methylphenyl)carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(2-methylphenyl)carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with similar structural features, used in various chemical reactions.

    Palladium(II) acetate: A compound with catalytic properties, used in organic synthesis.

Uniqueness

N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(2-methylphenyl)carboxamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its potential therapeutic properties also distinguish it from other similar compounds.

Properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-1-(4-chlorophenyl)sulfonyl-2-oxoethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O5S/c1-15-5-3-4-6-19(15)20(28)24-21(32(30,31)18-9-7-17(23)8-10-18)22(29)26-13-11-25(12-14-26)16(2)27/h3-10,21H,11-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNRFNOZMCIQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(=O)N2CCN(CC2)C(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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